molecular formula C32H43NO14 B141852 Lactosylphenyl-trolox CAS No. 140448-22-2

Lactosylphenyl-trolox

Cat. No. B141852
M. Wt: 665.7 g/mol
InChI Key: QCEKZUGOCWMXJY-XYTWIGKESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactosylphenyl-trolox is a compound that has gained increasing attention in recent years due to its potential applications in scientific research. This compound is a derivative of vitamin E and has been shown to possess antioxidant properties, making it a promising candidate for use in various fields of research. In

Scientific Research Applications

Lactosylphenyl-trolox has been used in various fields of scientific research, including biochemistry, pharmacology, and neuroscience. One of the main applications of lactosylphenyl-trolox is in the study of oxidative stress and its effects on cellular function. This compound has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage. Additionally, lactosylphenyl-trolox has been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of lactosylphenyl-trolox involves its ability to scavenge free radicals and reactive oxygen species (ROS). Free radicals and ROS can cause oxidative damage to cells, leading to cellular dysfunction and disease. Lactosylphenyl-trolox can neutralize these harmful molecules, thereby protecting cells from oxidative damage.

Biochemical And Physiological Effects

Lactosylphenyl-trolox has been shown to have various biochemical and physiological effects. One of the main effects of this compound is its ability to protect cells from oxidative damage. Additionally, lactosylphenyl-trolox has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases. This compound has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in various tissues and organs.

Advantages And Limitations For Lab Experiments

One of the main advantages of lactosylphenyl-trolox for lab experiments is its ability to protect cells from oxidative damage. This can help to ensure the accuracy and reliability of experimental results. Additionally, lactosylphenyl-trolox is relatively easy to synthesize and can be obtained from commercial sources. However, one limitation of this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.

Future Directions

There are several future directions for research on lactosylphenyl-trolox. One area of interest is the development of new derivatives of this compound with improved antioxidant properties. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of lactosylphenyl-trolox. Finally, there is potential for the use of lactosylphenyl-trolox in the development of new therapies for neurodegenerative diseases and other conditions associated with oxidative stress.
Conclusion:
In conclusion, lactosylphenyl-trolox is a promising compound with potential applications in various fields of scientific research. This compound possesses antioxidant properties and has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, lactosylphenyl-trolox remains a valuable tool for studying oxidative stress and its effects on cellular function. Further research is needed to fully understand the potential of this compound and its derivatives in the development of new therapies for disease.

Synthesis Methods

The synthesis of lactosylphenyl-trolox involves the reaction of trolox with lactose and phenyl isothiocyanate. This reaction results in the formation of a lactosylphenyl-trolox conjugate. The synthesis method is relatively simple and can be performed using standard laboratory equipment.

properties

CAS RN

140448-22-2

Product Name

Lactosylphenyl-trolox

Molecular Formula

C32H43NO14

Molecular Weight

665.7 g/mol

IUPAC Name

N-[4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide

InChI

InChI=1S/C32H43NO14/c1-13-14(2)27-18(15(3)21(13)36)9-10-32(4,47-27)31(42)33-16-5-7-17(8-6-16)43-29-26(41)24(39)28(20(12-35)45-29)46-30-25(40)23(38)22(37)19(11-34)44-30/h5-8,19-20,22-26,28-30,34-41H,9-12H2,1-4H3,(H,33,42)/t19-,20-,22+,23+,24-,25-,26-,28-,29+,30+,32?/m1/s1

InChI Key

QCEKZUGOCWMXJY-XYTWIGKESA-N

Isomeric SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)C(=C1O)C)C

SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C

synonyms

lactosylphenyl-trolox
lactosylphenyl-TX

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.